N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a thiazole derivative that contains a quinoline moiety, making it a versatile compound with a wide range of applications.
Mechanism of Action
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide exerts its biological activity through a variety of mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways. Inhibition of enzymes such as topoisomerase II and carbonic anhydrase has been reported for this compound. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition, this compound has been reported to modulate signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases. This compound has also been reported to modulate immune responses by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide has several advantages for lab experiments, including its high solubility in water and its ability to act as a fluorescent probe for the detection of metal ions. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide, including its potential applications in drug discovery, materials science, and environmental monitoring. In drug discovery, this compound could be further investigated as a potential anticancer agent or as a probe for the detection of metal ions in biological samples. In materials science, this compound could be used as a building block for the synthesis of novel materials with unique properties. In environmental monitoring, this compound could be used as a fluorescent probe for the detection of heavy metal ions in water samples.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and environmental monitoring tools.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-12(17-14-15-7-8-19-14)9-20-13-6-5-10-3-1-2-4-11(10)16-13/h1-6H,7-9H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYPDFHASLKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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